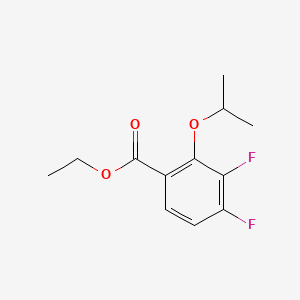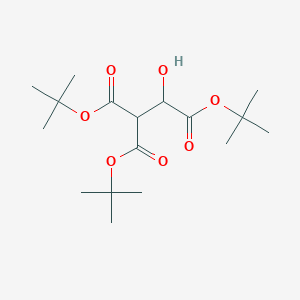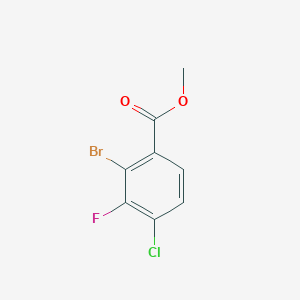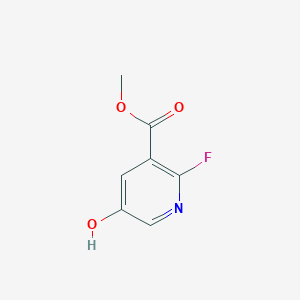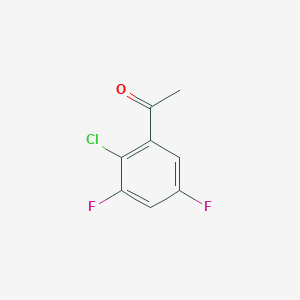
2'-Chloro-3',5'-difluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-3’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,2,2-trifluoroacetophenone with chlorine gas under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 2’-Chloro-3’,5’-difluoroacetophenone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Chloro-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Common Reagents and Conditions:
Difluoromethylation: Using reagents like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in the presence of phenol derivatives.
Baylis-Hillman Reaction: Involving fluoroalkyl ketones to obtain chlorodifluoromethyl-containing products.
Major Products:
Aryl Difluoromethyl Ethers: Formed through difluoromethylation reactions.
Chlorodifluoromethyl Derivatives: Obtained from the Baylis-Hillman reaction.
Applications De Recherche Scientifique
2’-Chloro-3’,5’-difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various fluorinated compounds and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Chloro-3’,5’-difluoroacetophenone involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- 2-Chloro-2,2-difluoroacetophenone
- 2,2-Difluoroacetophenone
- 2-Chloro-3,5-difluorophenol
Comparison: 2’-Chloro-3’,5’-difluoroacetophenone is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. For instance, the presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable reagent in organic synthesis .
This comprehensive overview highlights the significance of 2’-Chloro-3’,5’-difluoroacetophenone in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H5ClF2O |
|---|---|
Poids moléculaire |
190.57 g/mol |
Nom IUPAC |
1-(2-chloro-3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
Clé InChI |
VZIDXGZZJBYOSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


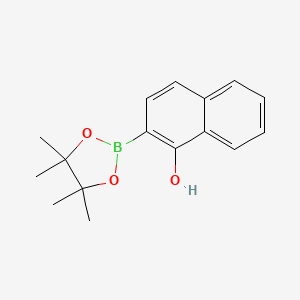
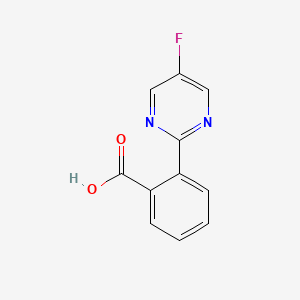
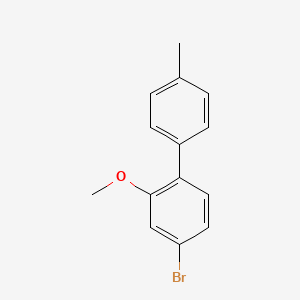
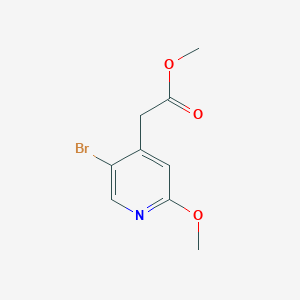
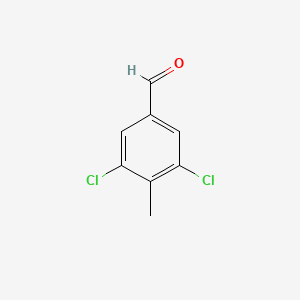
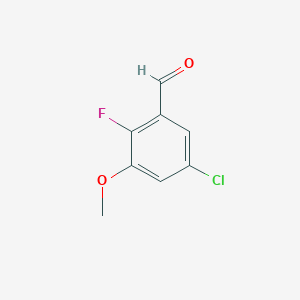
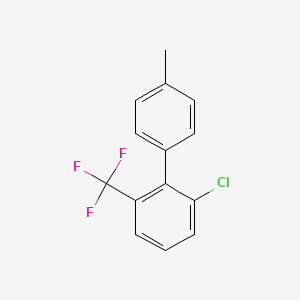
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
